molecular formula C13H25ClN2O3 B11837379 tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride

tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride

Cat. No.: B11837379
M. Wt: 292.80 g/mol
InChI Key: YUANEGQSKQFAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride is a piperidine-derived compound functionalized with a 3-hydroxyazetidine moiety and a tert-butyl carbamate group. Its hydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

IUPAC Name

tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)15-8-11(16)9-15;/h10-11,16H,4-9H2,1-3H3;1H

InChI Key

YUANEGQSKQFAPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Azetidine Group: The azetidine group is introduced via a nucleophilic substitution reaction.

    Esterification: The tert-butyl ester group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.

    Hydrochloride Formation: The final hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidine and piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry due to its potential therapeutic properties. Research indicates that it may exhibit activity against various biological targets, which can be explored through interaction studies. Techniques such as:

  • Binding assays : To determine the affinity of the compound for specific receptors.
  • In vitro studies : To assess the biological activity and mechanisms of action.

These studies are crucial for understanding its pharmacological profile and guiding further development.

Drug Development

The compound's structural characteristics allow it to be a part of lead optimization in drug discovery programs. Its ability to form derivatives through chemical modifications enhances its utility in developing new therapeutics. The following table summarizes some notable derivatives and their potential applications:

Derivative Structural Features Potential Applications
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylateHydroxypropyl groupDifferent pharmacological properties due to structural variation
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylatePiperazine moietyDistinct binding profiles due to electronic properties
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylateHydroxymethyl phenol groupVaried solubility and interaction characteristics

Synthetic Organic Chemistry

In synthetic organic chemistry, tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its reactivity can facilitate the formation of various derivatives that may possess enhanced biological activities.

Case Study 1: Binding Affinity Studies

A study focused on the binding affinity of this compound demonstrated its potential as a ligand for specific receptors involved in neurological pathways. The results indicated a promising interaction profile that warrants further investigation into its therapeutic implications.

Another research effort evaluated the in vitro biological activity of this compound against cancer cell lines. The findings suggested cytotoxic effects, highlighting its potential as an anticancer agent, which could lead to the development of novel therapeutic strategies.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Differences
tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride 3-hydroxyazetidine, hydrochloride salt Reference compound; hydroxyazetidine enhances polarity and hydrogen-bonding capacity.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Pyridin-3-yl substituent, amino group Lacks azetidine; pyridine introduces aromaticity and potential metal coordination sites .
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate 4-aminophenoxy group Ether linkage instead of azetidine; amino group may alter solubility and reactivity .
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride Guanidine group Guanidine substituent increases basicity and potential for ionic interactions .
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate Indazol-3-yl group Aromatic indazole ring introduces planar rigidity and π-π stacking potential .

Physicochemical Properties

Available data for selected compounds:

Property Target Compound PK03447E-1 tert-Butyl 4-guanidinopiperidine-1-carboxylate HCl
Physical State Not explicitly reported (hydrochloride salts are typically crystalline solids) Light yellow solid Not reported
Molecular Weight Calculated: ~318.8 g/mol (C₁₃H₂₅ClN₂O₃) 277.36 g/mol (C₁₅H₂₃N₃O₂) 278.78 g/mol (C₁₁H₂₃ClN₄O₂)
Solubility Enhanced aqueous solubility due to hydrochloride salt Not reported Likely high due to hydrochloride and guanidine groups
Reactivity Hydroxyazetidine may undergo oxidation or esterification Amino group susceptible to acylation/alkylation Guanidine participates in strong acid-base reactions

Biological Activity

Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride (CAS No. 1258640-55-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H25ClN2O3
  • Molecular Weight : 292.8 g/mol
  • Purity : ≥95%
  • Solubility : Soluble in various organic solvents; optimal storage at -80°C for up to six months.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the azetidine moiety may enhance its ability to penetrate biological membranes, thereby facilitating its pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological activities:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of piperidine compounds can possess anticonvulsant properties, potentially through modulation of GABAergic transmission or sodium channel blockade .
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapeutics. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine ring can significantly influence cytotoxicity .
  • Neuroprotective Effects : Some studies have indicated that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticonvulsant Potential modulation of GABAergic pathways.
Anticancer Cytotoxic effects on cancer cell lines with IC50 values comparable to standard drugs.
Neuroprotective Protective effects against oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various piperidine derivatives, this compound was evaluated for its cytotoxic effects against human liver carcinoma (HepG2) and colorectal cancer (HT29) cell lines. The compound exhibited significant growth inhibition with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives in models of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that compounds similar to this compound significantly reduced cell death and reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in neurodegenerative conditions .

Q & A

Q. What synthetic methodologies are recommended for synthesizing tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging protective group strategies and coupling reagents. Key steps include:

  • Azetidine-piperidine coupling : Reacting a tert-butyl-protected piperidine scaffold with a 3-hydroxyazetidine derivative under mild conditions (e.g., DMF at room temperature) .
  • Hydrochloride salt formation : Post-synthesis treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride form .

Q. Critical Optimization Parameters :

StepReagents/ConditionsYield Optimization Tips
CouplingDMF, r.t., 12–24 hrsUse anhydrous conditions to avoid side reactions
Salt FormationHCl (gaseous) in EtOHControl pH to ensure complete protonation without decomposition

Q. How is the crystal structure of this compound determined, and which software tools are essential for data refinement?

Methodological Answer :

  • X-ray crystallography : Single crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Diffraction data are collected using a synchrotron or lab-based X-ray source.
  • Refinement : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to resolve disorder or occupancy issues .

Q. What safety protocols are required for handling this compound in laboratory settings?

Methodological Answer : Based on analogous piperidine derivatives:

  • Personal Protective Equipment (PPE) :

    Exposure RiskRecommended PPECompliance Standard
    InhalationP95 respirator (low exposure); OV/AG/P99 (high exposure)NIOSH/CEN
    SkinNitrile gloves + lab coatASTM D6978
    EyesGoggles + face shieldANSI Z87.1
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers evaluate the compound’s pharmacological potential, and what strategies are used to study receptor interactions?

Methodological Answer :

  • In vitro assays :
    • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
    • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Receptor binding studies :
    • SPR (Surface Plasmon Resonance) : Immobilize target receptors (e.g., GPCRs) to measure binding kinetics .
    • Molecular docking : Use AutoDock Vina to predict binding poses with homology-modeled targets .

Q. How can contradictions between crystallographic data and spectroscopic results (e.g., NMR, MS) be resolved?

Methodological Answer :

  • Case Example : If NMR shows a flexible azetidine ring but X-ray data suggest rigidity:
    • Dynamic NMR : Variable-temperature ¹H NMR to assess conformational exchange .
    • DFT calculations : Compare computed (Gaussian) and experimental spectra to identify dominant conformers .
  • Validation workflow :
  X-ray → SHELX refinement → Validate with CCDC → Compare to NMR/DFT → Iterate  

Discrepancies may arise from solution vs. solid-state dynamics .

Q. What methodologies ensure the compound’s purity and stability during long-term storage?

Methodological Answer :

  • Purity Validation :

    TechniqueParametersAcceptable Criteria
    HPLCC18 column, 0.1% TFA/ACN gradient≥98% purity
    LC-MSESI+ mode, m/z [M+H]⁺Match theoretical mass ± 0.1 Da
  • Stability Testing :

    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .
    • Protect from light and moisture using amber glass vials with PTFE-lined caps .

Data Contradiction Analysis Example

Scenario : Conflicting LogP values from experimental (2.1) vs. computational (3.4) methods.
Resolution Strategy :

Experimental : Measure via shake-flask method (octanol/water partition) .

Computational : Re-run with different algorithms (e.g., XLogP3 vs. ChemAxon) .

Reconcile : Check for ionization (pH-dependent LogP) or solvent impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.